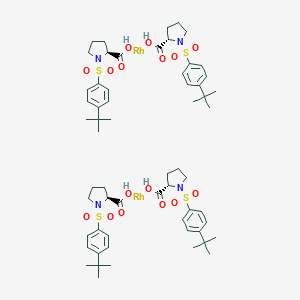
1,3-Dichloro-1,1,2-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-1,1,2-trifluoropropane, also known as HCFC-123, is a chemical compound that has been widely used in various applications. It is a colorless and odorless liquid that is highly volatile and has a low boiling point. HCFC-123 has been used as a refrigerant, solvent, and foam blowing agent. However, due to its negative impact on the environment, its production and use have been phased out in many countries.
Wirkmechanismus
1,3-Dichloro-1,1,2-trifluoropropane acts as a refrigerant by absorbing heat from the surrounding environment and then releasing it when it is compressed. This process allows for the cooling of the surrounding area. As a solvent, 1,3-Dichloro-1,1,2-trifluoropropane dissolves the solute by breaking down the intermolecular forces between the solute molecules.
Biochemische Und Physiologische Effekte
1,3-Dichloro-1,1,2-trifluoropropane has been found to have negative effects on the environment and human health. It is a potent greenhouse gas that contributes to the depletion of the ozone layer. Exposure to 1,3-Dichloro-1,1,2-trifluoropropane can cause irritation of the eyes, skin, and respiratory tract. Prolonged exposure can lead to liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Dichloro-1,1,2-trifluoropropane has been used as a solvent in various lab experiments due to its ability to dissolve a wide range of solutes. It has also been used as a refrigerant in cryogenic applications due to its low boiling point. However, its negative impact on the environment and human health limits its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1,3-Dichloro-1,1,2-trifluoropropane. One direction is to develop alternative refrigerants and solvents that are more environmentally friendly and have fewer negative health effects. Another direction is to study the potential applications of 1,3-Dichloro-1,1,2-trifluoropropane in other fields, such as energy storage and transportation. Additionally, research can be conducted on the potential effects of 1,3-Dichloro-1,1,2-trifluoropropane on marine and freshwater ecosystems.
Synthesemethoden
1,3-Dichloro-1,1,2-trifluoropropane is synthesized by the reaction between 1,1,1-trifluoro-2,3-epoxypropane and hydrogen chloride in the presence of a catalyst. The reaction produces 1,3-Dichloro-1,1,2-trifluoropropane and hydrochloric acid as by-products. The synthesis method is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-1,1,2-trifluoropropane has been extensively studied for its potential applications in various fields. It has been used as a refrigerant in air conditioning and refrigeration systems due to its low boiling point and high heat transfer coefficient. 1,3-Dichloro-1,1,2-trifluoropropane has also been used as a solvent in the production of various chemicals, such as pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
149329-27-1 |
|---|---|
Produktname |
1,3-Dichloro-1,1,2-trifluoropropane |
Molekularformel |
C3H3Cl2F3 |
Molekulargewicht |
166.95 g/mol |
IUPAC-Name |
1,3-dichloro-1,1,2-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-2(6)3(5,7)8/h2H,1H2 |
InChI-Schlüssel |
VLFNFIOWGLHPAV-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)F)Cl |
Kanonische SMILES |
C(C(C(F)(F)Cl)F)Cl |
Synonyme |
1,3-Dichloro-1,1,2-trifluoropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)



![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)



![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)


